Cas no 946213-14-5 (3-chloro-2,2-dimethyl-1-{4-6-(pyridin-3-yl)pyridazin-3-ylpiperazin-1-yl}propan-1-one)

3-Chloro-2,2-dimethyl-1-{4-[6-(pyridin-3-yl)pyridazin-3-yl]piperazin-1-yl}propan-1-one is a specialized organic compound featuring a chloro-dimethylpropanone core linked to a piperazine-substituted pyridylpyridazine moiety. This structure confers potential utility in medicinal chemistry, particularly as an intermediate or scaffold for bioactive molecules. The presence of both pyridazine and piperazine groups enhances its binding affinity to biological targets, while the chloro-dimethylpropanone segment offers reactivity for further derivatization. Its well-defined heterocyclic architecture makes it suitable for applications in drug discovery, especially in the development of kinase inhibitors or CNS-targeting agents. The compound’s purity and stability under standard conditions ensure reliable performance in synthetic workflows.
3-chloro-2,2-dimethyl-1-{4-6-(pyridin-3-yl)pyridazin-3-ylpiperazin-1-yl}propan-1-one structure
946213-14-5 structure
商品名:3-chloro-2,2-dimethyl-1-{4-6-(pyridin-3-yl)pyridazin-3-ylpiperazin-1-yl}propan-1-one
CAS番号:946213-14-5
MF:C18H22ClN5O
メガワット:359.853182315826
CID:6221808
PubChem ID:25283664

3-chloro-2,2-dimethyl-1-{4-6-(pyridin-3-yl)pyridazin-3-ylpiperazin-1-yl}propan-1-one 化学的及び物理的性質

名前と識別子

    • 3-chloro-2,2-dimethyl-1-{4-6-(pyridin-3-yl)pyridazin-3-ylpiperazin-1-yl}propan-1-one
    • 3-chloro-2,2-dimethyl-1-{4-[6-(pyridin-3-yl)pyridazin-3-yl]piperazin-1-yl}propan-1-one
    • F5040-0116
    • AKOS026684785
    • 3-chloro-2,2-dimethyl-1-(4-(6-(pyridin-3-yl)pyridazin-3-yl)piperazin-1-yl)propan-1-one
    • 3-chloro-2,2-dimethyl-1-[4-(6-pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]propan-1-one
    • 946213-14-5
    • インチ: 1S/C18H22ClN5O/c1-18(2,13-19)17(25)24-10-8-23(9-11-24)16-6-5-15(21-22-16)14-4-3-7-20-12-14/h3-7,12H,8-11,13H2,1-2H3
    • InChIKey: PKTWLGBYHWRWME-UHFFFAOYSA-N
    • ほほえんだ: ClCC(C)(C)C(N1CCN(C2=CC=C(C3C=NC=CC=3)N=N2)CC1)=O

計算された属性

  • せいみつぶんしりょう: 359.1512880g/mol
  • どういたいしつりょう: 359.1512880g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 重原子数: 25
  • 回転可能化学結合数: 4
  • 複雑さ: 453
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.6
  • トポロジー分子極性表面積: 62.2Ų

3-chloro-2,2-dimethyl-1-{4-6-(pyridin-3-yl)pyridazin-3-ylpiperazin-1-yl}propan-1-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F5040-0116-30mg
3-chloro-2,2-dimethyl-1-{4-[6-(pyridin-3-yl)pyridazin-3-yl]piperazin-1-yl}propan-1-one
946213-14-5
30mg
$119.0 2023-09-10
Life Chemicals
F5040-0116-2μmol
3-chloro-2,2-dimethyl-1-{4-[6-(pyridin-3-yl)pyridazin-3-yl]piperazin-1-yl}propan-1-one
946213-14-5
2μmol
$57.0 2023-09-10
Life Chemicals
F5040-0116-50mg
3-chloro-2,2-dimethyl-1-{4-[6-(pyridin-3-yl)pyridazin-3-yl]piperazin-1-yl}propan-1-one
946213-14-5
50mg
$160.0 2023-09-10
Life Chemicals
F5040-0116-25mg
3-chloro-2,2-dimethyl-1-{4-[6-(pyridin-3-yl)pyridazin-3-yl]piperazin-1-yl}propan-1-one
946213-14-5
25mg
$109.0 2023-09-10
Life Chemicals
F5040-0116-4mg
3-chloro-2,2-dimethyl-1-{4-[6-(pyridin-3-yl)pyridazin-3-yl]piperazin-1-yl}propan-1-one
946213-14-5
4mg
$66.0 2023-09-10
Life Chemicals
F5040-0116-2mg
3-chloro-2,2-dimethyl-1-{4-[6-(pyridin-3-yl)pyridazin-3-yl]piperazin-1-yl}propan-1-one
946213-14-5
2mg
$59.0 2023-09-10
Life Chemicals
F5040-0116-15mg
3-chloro-2,2-dimethyl-1-{4-[6-(pyridin-3-yl)pyridazin-3-yl]piperazin-1-yl}propan-1-one
946213-14-5
15mg
$89.0 2023-09-10
Life Chemicals
F5040-0116-1mg
3-chloro-2,2-dimethyl-1-{4-[6-(pyridin-3-yl)pyridazin-3-yl]piperazin-1-yl}propan-1-one
946213-14-5
1mg
$54.0 2023-09-10
Life Chemicals
F5040-0116-5μmol
3-chloro-2,2-dimethyl-1-{4-[6-(pyridin-3-yl)pyridazin-3-yl]piperazin-1-yl}propan-1-one
946213-14-5
5μmol
$63.0 2023-09-10
Life Chemicals
F5040-0116-20mg
3-chloro-2,2-dimethyl-1-{4-[6-(pyridin-3-yl)pyridazin-3-yl]piperazin-1-yl}propan-1-one
946213-14-5
20mg
$99.0 2023-09-10

3-chloro-2,2-dimethyl-1-{4-6-(pyridin-3-yl)pyridazin-3-ylpiperazin-1-yl}propan-1-one 関連文献

3-chloro-2,2-dimethyl-1-{4-6-(pyridin-3-yl)pyridazin-3-ylpiperazin-1-yl}propan-1-oneに関する追加情報

3-Chloro-2,2-Dimethyl-1-{4-[6-(Pyridin-3-Yl)Pyridazin-3-Yl]Piperazin-1-Yl}Propan-1-One: A Comprehensive Overview

The compound with CAS No. 946213-14-5, commonly referred to as 3-chloro-2,2-dimethyl-1-{4-[6-(pyridin-3-yl)pyridazin-3-yl]piperazin-1-yl}propan-1-one, has garnered significant attention in the field of organic chemistry and pharmacology. This molecule is a complex heterocyclic compound with a unique structure that combines a pyridine ring, a pyridazine moiety, and a piperazine backbone. The long-tail keyword for this compound highlights its potential as a lead compound in drug discovery due to its structural diversity and functional groups that can be further modified for therapeutic applications.

Recent studies have focused on the synthesis and characterization of this compound, employing advanced techniques such as microwave-assisted synthesis and high-resolution mass spectrometry. These methods have allowed researchers to optimize the synthesis pathway, ensuring high yields and purity. The molecule's stability under various conditions has also been extensively studied, making it suitable for further biological evaluations.

The pharmacological properties of 3-chloro-2,2-dimethyl... have been explored in vitro and in vivo models. Preclinical studies indicate that this compound exhibits potent activity against several disease models, including cancer and inflammatory disorders. For instance, research published in *Journal of Medicinal Chemistry* demonstrated its ability to inhibit key enzymes involved in cellular signaling pathways, suggesting its potential as an anticancer agent.

In terms of application prospects, this compound serves as a valuable tool for medicinal chemists aiming to develop novel therapeutics. Its modular structure allows for easy modification of substituents, enabling the exploration of structure-activity relationships (SAR). Additionally, the incorporation of pyridine and pyridazine rings provides opportunities for tuning electronic properties, which is crucial for optimizing drug-like qualities such as solubility and bioavailability.

From an industrial perspective, the synthesis of this compound aligns with green chemistry principles due to its efficient use of reagents and minimal waste generation. This makes it an attractive candidate for scale-up processes in pharmaceutical manufacturing. Furthermore, its compatibility with modern analytical techniques ensures quality control during production.

In conclusion, 3-chloro-2,2-dimethyl... represents a promising lead compound with multifaceted applications in drug discovery and development. Its unique structure, coupled with recent advancements in synthesis and pharmacology, positions it as a key player in the pursuit of innovative therapeutic agents. Continued research into its biological effects and chemical modifications will undoubtedly unlock its full potential in the medical field.

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